Stegobinone

Description

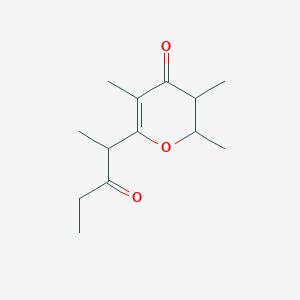

Structure

3D Structure

Propriétés

Numéro CAS |

110996-50-4 |

|---|---|

Formule moléculaire |

C13H20O3 |

Poids moléculaire |

224.3 g/mol |

Nom IUPAC |

2,3,5-trimethyl-6-(3-oxopentan-2-yl)-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C13H20O3/c1-6-11(14)8(3)13-9(4)12(15)7(2)10(5)16-13/h7-8,10H,6H2,1-5H3 |

Clé InChI |

AZAKUWBBRWFVEW-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(C)C1=C(C(=O)C(C(O1)C)C)C |

SMILES canonique |

CCC(=O)C(C)C1=C(C(=O)C(C(O1)C)C)C |

Synonymes |

stegobinone stegobinone, (2S-(2alpha,3alpha,6(S*)))-isome |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Isolation of Stegobinone: A Technical Guide

An In-depth Examination of the Seminal Research on the Sex Pheromone of the Drugstore Beetle, Stegobium paniceum

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of stegobinone, the primary sex pheromone of the drugstore beetle, Stegobium paniceum. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the key processes involved in this significant work in chemical ecology.

Introduction

This compound is the female-produced sex pheromone that elicits attraction in male drugstore beetles (Stegobium paniceum), a common pest of stored products.[1] Its identification has been pivotal in the development of monitoring and trapping systems for this insect. This guide revisits the original research that led to the isolation and characterization of this important semiochemical.

Discovery and Bioassay-Guided Isolation

The initial discovery of this compound relied on a bioassay-guided fractionation approach. This involved the systematic extraction of compounds from female beetles and testing the fractions for biological activity in male beetles.

Insect Rearing and Collection

For the isolation of the sex pheromone, a large population of Stegobium paniceum was reared. To obtain the active compounds, unmated female beetles were collected, as they are the producers of the sex pheromone.

Extraction of the Pheromone

The active pheromonal compounds were extracted from the collected female beetles using a solvent extraction method. While the seminal work by Kuwahara et al. (1975) does not provide exhaustive detail in readily accessible formats, the general procedure involved the immersion of the beetles in an organic solvent to draw out the volatile and semi-volatile compounds.

Experimental Protocol: Pheromone Extraction (General)

-

Sample Preparation: A large number of unmated female Stegobium paniceum beetles are collected.

-

Extraction: The beetles are immersed in a suitable organic solvent, such as diethyl ether or a hexane (B92381)/ether mixture. The mixture is allowed to stand for a period to ensure efficient extraction of the pheromones.

-

Filtration and Concentration: The solvent is filtered to remove the insect bodies and other solid debris. The resulting extract is then concentrated under a gentle stream of nitrogen or using a rotary evaporator to reduce the volume and increase the concentration of the pheromones.

Bioassay for Pheromonal Activity

To guide the purification process, a bioassay was employed to determine which fractions of the extract contained the active sex pheromone. This typically involves an olfactometer, a device that allows for the controlled testing of an insect's response to airborne chemical cues.

Experimental Protocol: Olfactometer Bioassay

-

Apparatus: A Y-tube or multi-arm olfactometer is used. The apparatus consists of a central chamber where the male beetles are introduced and two or more arms through which different air streams are passed.

-

Procedure: A stream of clean air is passed through one arm (control), while a stream of air carrying the test fraction is passed through the other arm(s).

-

Observation: Male drugstore beetles are released into the central chamber, and their movement towards a particular arm is recorded. A statistically significant preference for the arm containing the test fraction indicates the presence of an attractive pheromone.

-

Quantification: The number of beetles choosing each arm within a specific timeframe is recorded. The results are then analyzed to determine the level of attraction.

Purification and Isolation of this compound

The crude extract containing the pheromone was subjected to a series of chromatographic techniques to isolate the active compound(s).

Chromatographic Purification

A multi-step chromatographic process was employed to purify the active components from the crude extract. This process involved different types of chromatography to separate compounds based on their physical and chemical properties.

Experimental Protocol: Chromatographic Purification (General)

-

Column Chromatography: The concentrated crude extract is first subjected to column chromatography on a stationary phase such as silica (B1680970) gel or florisil. The column is eluted with a gradient of solvents with increasing polarity (e.g., from hexane to diethyl ether). Fractions are collected and tested for activity using the bioassay.

-

Thin-Layer Chromatography (TLC): Active fractions from column chromatography are further purified using preparative TLC. The fractions are spotted on a TLC plate, which is then developed in a suitable solvent system. The bands corresponding to the active compounds are scraped from the plate and eluted with a solvent.

-

Gas Chromatography (GC): Final purification is often achieved using preparative gas chromatography. The active fraction is injected into a GC equipped with a suitable column, and the peak corresponding to the active compound is collected.

Structural Elucidation of this compound

Once isolated, the structure of the active compound, named this compound, was determined using spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry was used to determine the molecular weight and fragmentation pattern of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ion | m/z (relative intensity, %) |

| [M]+ | 224 |

| Fragment 1 | 195 |

| Fragment 2 | 167 |

| Fragment 3 | 153 |

| Fragment 4 | 125 |

| Fragment 5 | 97 |

| Fragment 6 | 69 |

| Fragment 7 | 43 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy was instrumental in determining the connectivity and stereochemistry of the protons in the this compound molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.15 | q | 6.5 |

| H-3 | 2.50 | m | - |

| 5-CH₃ | 1.85 | s | - |

| 2-CH₃ | 1.25 | d | 6.5 |

| 3-CH₃ | 1.05 | d | 7.0 |

| H-1' | 3.10 | m | - |

| 1'-CH₃ | 1.10 | d | 7.0 |

| H-2'a | 2.45 | m | - |

| H-2'b | 2.45 | m | - |

| 2'-CH₃ | 1.00 | t | 7.5 |

Note: This data is representative of the ¹H NMR spectrum of this compound and may not be identical to the originally reported values.

The combined data from mass spectrometry and NMR spectroscopy allowed for the definitive structural assignment of this compound as 2,3-dihydro-2,3,5-trimethyl-6-(1-methyl-2-oxobutyl)-4H-pyran-4-one.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the discovery and isolation of this compound.

Figure 1: Experimental workflow for the discovery and isolation of this compound.

Conclusion

The discovery and isolation of this compound from Stegobium paniceum represent a classic example of natural product chemistry guided by biological activity. The meticulous application of extraction, chromatography, and bioassays, followed by spectroscopic analysis, led to the identification of this potent sex pheromone. This foundational work has not only contributed to our understanding of insect chemical communication but has also provided a valuable tool for the management of a significant stored product pest. The detailed protocols and data presented in this guide offer a valuable resource for researchers in chemical ecology, natural product chemistry, and pest management.

References

The Differential Biological Activity of Stegobinone Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stegobinone, the primary sex pheromone of the drugstore beetle (Stegobium paniceum) and the common furniture beetle (Anobium punctatum), presents a compelling case study in the stereospecificity of insect chemical communication. The biological activity of this polyketide-derived natural product is intrinsically linked to its three-dimensional structure, with specific stereoisomers eliciting attraction while others can be inactive or even inhibitory. This technical guide provides an in-depth analysis of the biological activity of this compound stereoisomers, detailing quantitative data, experimental methodologies, and the putative signaling pathways involved in its perception. This information is critical for the development of effective semiochemical-based pest management strategies and for advancing our understanding of insect olfaction.

Introduction

This compound, chemically known as 2,3-dihydro-2,3,5-trimethyl-6-(1'-methyl-2'-oxobutyl)-4H-pyran-4-one, is a volatile organic compound that plays a crucial role in the reproductive behavior of several pest species in the family Anobiidae.[1][2] The natural pheromone is a specific stereoisomer, (2S,3R,1'R)-stegobinone, which is highly attractive to male beetles.[3] However, the synthesis of this compound often results in a mixture of stereoisomers, and their respective biological activities can vary dramatically. Understanding the structure-activity relationship of these stereoisomers is paramount for optimizing the efficacy of synthetic pheromone lures used in monitoring and mass trapping programs.[4][5] This guide summarizes the current knowledge on the differential activity of this compound stereoisomers, providing a technical resource for researchers in chemical ecology, pest management, and drug discovery.

Data Presentation: Biological Activity of this compound Stereoisomers

The biological activity of different this compound stereoisomers has been evaluated through various bioassays, including electroantennography (EAG) and behavioral assays in olfactometers. The (2S,3R,1'R)-stereoisomer is consistently identified as the most active attractant for male Stegobium paniceum. Conversely, other stereoisomers, particularly the (2S,3R,1'S)-epimer, have been shown to be biologically inactive or even inhibitory to the male response.[3]

While precise EC50 and IC50 values are not extensively reported in publicly available literature, the following table summarizes the observed biological activities based on behavioral and electrophysiological responses.

| Stereoisomer | Chemical Name | Biological Activity in Stegobium paniceum (males) |

| (2S,3R,1'R)-Stegobinone | (2S,3R,1'R)-2,3-dihydro-2,3,5-trimethyl-6-(1'-methyl-2'-oxobutyl)-4H-pyran-4-one | High - Attractant |

| (2S,3R,1'S)-Stegobinone | (2S,3R,1'S)-2,3-dihydro-2,3,5-trimethyl-6-(1'-methyl-2'-oxobutyl)-4H-pyran-4-one | Inhibitory - Reduces attraction to the (2S,3R,1'R) isomer |

| Other Diastereomers | (e.g., mixtures of other stereoisomers) | Low to Inactive |

Note: The inhibitory effect of the (2S,3R,1'S) isomer has been documented to significantly reduce the attraction of males to the active pheromone when present in a mixture.[3]

Experimental Protocols

The assessment of this compound's biological activity relies on specialized entomological and chemical techniques. The following are detailed methodologies for key experiments.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a quantitative measure of the olfactory sensory neuron activity.

Methodology:

-

Antenna Preparation: An adult male Stegobium paniceum is immobilized. One antenna is excised at the base and mounted between two electrodes.

-

Electrode Placement: The base of the antenna is placed in contact with the reference electrode, and the tip is connected to the recording electrode. Both electrodes are filled with a saline solution to ensure electrical conductivity.

-

Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. A known concentration of the this compound stereoisomer, dissolved in a solvent like hexane, is puffed into the airstream for a short duration (e.g., 0.5-1 second).

-

Data Recording: The change in electrical potential (depolarization) across the antenna is recorded as an EAG response. The amplitude of the response is proportional to the number of olfactory neurons stimulated.

-

Dose-Response Analysis: A range of concentrations for each stereoisomer is tested to generate a dose-response curve, allowing for the determination of the relative sensitivity of the antenna to each compound.[1][6]

Olfactometer Bioassays

Olfactometer bioassays are used to assess the behavioral response of insects to chemical stimuli. A multi-arm olfactometer allows for the simultaneous presentation of different odor sources.

Methodology:

-

Apparatus: A four- or six-arm olfactometer is used. Each arm is connected to a separate chamber containing a stimulus source. A central chamber serves as the release point for the insects.

-

Stimulus Preparation: A specific dose of each this compound stereoisomer (or a mixture) is applied to a filter paper and placed in one of the stimulus chambers. A control arm contains only the solvent.

-

Insect Release: A group of adult male Stegobium paniceum (e.g., 20-30 individuals) is released into the central chamber.

-

Behavioral Observation: The number of beetles entering each arm is recorded over a set period (e.g., 10-15 minutes). The time spent in each arm can also be measured.

-

Data Analysis: The distribution of beetles across the different arms is analyzed statistically (e.g., using a chi-squared test) to determine if there is a significant preference for any of the stereoisomers.[1][7]

Mandatory Visualizations

Biosynthesis and Activity Workflow

The following diagram illustrates the proposed biosynthetic origin of this compound and the workflow for assessing the biological activity of its stereoisomers.

Caption: Workflow of this compound Biosynthesis and Bioactivity Testing.

Pheromone Signaling Pathway

The perception of this compound by male drugstore beetles is thought to follow a conserved insect olfactory signaling pathway. The following diagram illustrates the key steps in this process.

Caption: Generalized Insect Pheromone Signaling Cascade.

Conclusion

The biological activity of this compound is highly dependent on its stereochemistry. The (2S,3R,1'R)-stereoisomer acts as a potent attractant for male Stegobium paniceum, while other isomers can be inactive or inhibitory. This stereospecificity underscores the importance of chiral separation and analysis in the development of effective pheromone-based pest management tools. Further research is needed to fully elucidate the quantitative dose-response relationships for all stereoisomers and to identify the specific olfactory receptors involved in their perception. A deeper understanding of these molecular interactions will pave the way for the design of more selective and potent semiochemicals for the control of anobiid beetle pests.

References

- 1. Electrophysiological and behavioural responses of Stegobium paniceum to volatile compounds from Chinese medicinal plant materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EENY-228/IN385: Drugstore Beetle, Stegobium paniceum (L.) (Insecta: Coleoptera: Anobiidae) [edis.ifas.ufl.edu]

- 3. [논문]Inhibition of male response of drugstore beetles to this compound by its isomer [scienceon.kisti.re.kr]

- 4. researchgate.net [researchgate.net]

- 5. natsca.org [natsca.org]

- 6. scienceopen.com [scienceopen.com]

- 7. guaminsects.net [guaminsects.net]

Stegobinone as a Sex Pheromone in Anobiidae Beetles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stegobinone is a vital semiochemical that functions as the primary sex pheromone for several species of beetles within the Anobiidae family. This family includes significant pests of stored products and wooden structures, such as the drugstore beetle (Stegobium paniceum) and the common furniture beetle (Anobium punctatum). The identification and synthesis of this compound have paved the way for the development of effective monitoring and mass trapping tools for these economically important pests. This technical guide provides an in-depth overview of this compound, including its chemical properties, the behavioral and electrophysiological responses it elicits, proposed biosynthetic pathways, and the experimental protocols used in its study. This information is crucial for researchers in chemical ecology and professionals involved in the development of novel pest management strategies and potential drug development applications targeting insect olfactory systems.

Chemical Properties of this compound

This compound, chemically known as 2,3-dihydro-2,3,5-trimethyl-6-(1-methyl-2-oxobutyl)-4H-pyran-4-one, is a volatile organic compound. Its activity as a sex pheromone is highly dependent on its stereochemistry. The naturally produced and most biologically active isomer is (2S,3R,1'R)-stegobinone. Other stereoisomers can be inactive or even inhibitory to the mating response of male beetles. Another related compound, stegobiol, has also been identified as a minor component of the sex pheromone in the drugstore beetle and is believed to be a biosynthetic precursor to this compound.

Quantitative Data on Anobiidae Beetle Responses

Table 1: Biological Activity of this compound and Related Compounds on Anobiidae Beetles

| Compound/Isomer | Beetle Species | Observed Effect | Reference(s) |

| (2S,3R,1'R)-Stegobinone | Stegobium paniceum | Major sex pheromone, strong attraction of males | [1] |

| Anobium punctatum | Sex pheromone, strong attraction of males | [2] | |

| Hemicoelus gibbicollis | Tentatively identified as sex pheromone | [2] | |

| Ptilinus basalis | Tentatively identified as sex pheromone | [2] | |

| Stegobiol | Stegobium paniceum | Minor sex pheromone component, elicits a pheromonal response | [3] |

| This compound Isomers | Stegobium paniceum | Some isomers inhibit or reduce the male response to the active pheromone | [1] |

Table 2: Example Electroantennogram (EAG) Dose-Response of Stegobium paniceum to Various Volatile Compounds

Note: This table presents data for various plant volatiles to illustrate a typical dose-response relationship in S. paniceum, as specific quantitative EAG data for this compound was not available in the reviewed literature. The methodology is directly applicable to the study of this compound.

| Compound | Dose (μg) | Mean EAG Response (mV ± SE) |

| Falcarinol | 0.1 | 0.12 ± 0.02 |

| 1 | 0.25 ± 0.04 | |

| 10 | 0.48 ± 0.06 | |

| 100 | 0.75 ± 0.09 | |

| 3-n-butylphthalide | 0.1 | 0.21 ± 0.03 |

| 1 | 0.42 ± 0.05 | |

| 10 | 0.78 ± 0.08 | |

| 100 | 1.15 ± 0.12 | |

| β-pinene | 0.1 | 0.09 ± 0.01 |

| 1 | 0.18 ± 0.03 | |

| 10 | 0.35 ± 0.05 | |

| 100 | 0.55 ± 0.07 | |

| p-cresol | 0.1 | 0.15 ± 0.02 |

| 1 | 0.31 ± 0.04 | |

| 10 | 0.59 ± 0.07 | |

| 100 | 0.88 ± 0.10 |

Data adapted from a study on the electrophysiological and behavioral responses of S. paniceum to volatile compounds from Chinese medicinal plant materials.[4]

Experimental Protocols

The study of this compound and its effects on Anobiidae beetles involves a range of sophisticated analytical and electrophysiological techniques.

1. Pheromone Extraction and Identification:

-

Method: Volatiles are collected from virgin female beetles, typically through solvent extraction of the ovipositors or by using solid-phase microextraction (SPME) to capture airborne pheromones.[5]

-

Analysis: The extracts are then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical components. The retention time and mass spectrum of the suspected pheromone are compared to those of a synthetic standard for confirmation.[5]

2. Electrophysiological Assays:

-

Electroantennography (EAG): This technique measures the overall electrical response of a beetle's antenna to an odor stimulus. An antenna is excised and placed between two electrodes, and the change in electrical potential is recorded as a puff of air containing the test compound is passed over it. EAG is used to screen for active compounds and to determine the antenna's sensitivity to different concentrations of a substance.[4]

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): This method couples the separation power of GC with the sensitivity of EAG. The effluent from the GC column is split, with one part going to the GC detector (e.g., a flame ionization detector) and the other to an insect antenna preparation. This allows for the precise identification of which compounds in a complex mixture are biologically active.

-

Single Sensillum Recording (SSR): This highly sensitive technique involves inserting a microelectrode into a single olfactory sensillum on the antenna to record the action potentials of individual olfactory receptor neurons (ORNs) in response to specific odorants. SSR provides detailed information about the specificity and sensitivity of different neuron types.

3. Behavioral Assays:

-

Olfactometer Bioassays: These experiments are used to quantify the behavioral response of beetles to different odors. A common setup is a multi-arm olfactometer where beetles are released into a central chamber and can choose to move down arms containing different test compounds or a clean air control. The number of beetles choosing each arm is recorded to determine attraction or repulsion.[4]

-

Wind Tunnel Assays: To study long-range orientation and flight behavior, beetles are released into a wind tunnel where a plume of the pheromone is generated. Their flight path and landing behavior in response to the pheromone are observed and recorded.

-

Field Trapping: Synthetic pheromone lures are placed in traps in the field to monitor beetle populations and to test the effectiveness of different lure formulations. The number of beetles captured in baited traps is compared to control traps.[1]

Mandatory Visualizations

Caption: A typical experimental workflow for the study of this compound.

Caption: A proposed biosynthetic pathway for this compound via polyketide synthesis.

Caption: A generalized olfactory signaling pathway for pheromone reception in insects.

Role in Drug Development and Pest Management

A thorough understanding of this compound's role as a sex pheromone is paramount for the development of effective and environmentally benign pest management strategies. Synthetic this compound is currently used in commercially available lures for monitoring and mass trapping of drugstore and furniture beetles.[2] By attracting male beetles to traps, population levels can be assessed, and infestations can be detected early. Mass trapping aims to remove a significant portion of the male population, thereby reducing mating success and subsequent generations.

Furthermore, the insect olfactory system presents a promising target for the development of novel insecticides or behavior-modifying compounds. Research into the specific olfactory receptors that bind this compound and the downstream signaling pathways could lead to the design of molecules that either block these receptors, preventing males from locating females, or act as super-agonists, disrupting their normal mating behavior. For drug development professionals, the highly specific nature of the pheromone-receptor interaction in insects provides a model for designing targeted molecules with minimal off-target effects on non-pest species. The principles of ligand-receptor binding and signal transduction elucidated from the study of systems like this compound in Anobiidae can inform the broader field of receptor-targeted drug discovery.

References

- 1. natsca.org [natsca.org]

- 2. EENY-228/IN385: Drugstore Beetle, Stegobium paniceum (L.) (Insecta: Coleoptera: Anobiidae) [edis.ifas.ufl.edu]

- 3. Stegobiol, a new sex pheromone component of drugstore beetle (Stegobium paniceum L.) | Semantic Scholar [semanticscholar.org]

- 4. Electrophysiological and behavioural responses of Stegobium paniceum to volatile compounds from Chinese medicinal plant materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pestboard.ca.gov [pestboard.ca.gov]

Stegobinone: A Technical Guide to its Chemical Structure, Properties, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stegobinone is the principal female-produced sex pheromone of several economically significant pest species, including the drugstore beetle (Stegobium paniceum) and the common furniture beetle (Anobium punctatum). Its potent chemo-attractant properties make it a molecule of high interest in the fields of chemical ecology, integrated pest management (IPM), and drug discovery. The precise stereochemistry of this compound is critical to its biological activity, with different isomers exhibiting roles as attractants, inhibitors, or having no activity. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, biosynthetic pathway, and key experimental protocols for the synthesis and analysis of this compound.

Chemical Identity and Structure

This compound is a complex organic molecule featuring a dihydropyranone ring. The biologically active stereoisomer is specifically (2S,3R,1'R)-2,3-dihydro-2,3,5-trimethyl-6-(1'-methyl-2'-oxobutyl)-4H-pyran-4-one.[1][2] The stereocenters at positions 2, 3, and 1' are crucial for its function as a sex attractant.

Chemical Identifiers

Quantitative data and chemical identifiers for this compound are summarized in the table below for quick reference.

| Identifier | Value | Reference(s) |

| IUPAC Name | 2,3,5-trimethyl-6-(3-oxopentan-2-yl)-2,3-dihydropyran-4-one | [2][3] |

| CAS Number | 110996-50-4 | [3] |

| Molecular Formula | C₁₃H₂₀O₃ | [2] |

| Molecular Weight | 224.30 g/mol | [3] |

| Canonical SMILES | CCC(=O)C(C)C1=C(C(=O)C(C(O1)C)C)C | [3] |

| InChI | InChI=1S/C13H20O3/c1-6-11(14)8(3)13-9(4)12(15)7(2)10(5)16-13/h7-8,10H,6H2,1-5H3 | [3] |

| InChIKey | AZAKUWBBRWFVEW-UHFFFAOYSA-N | [3] |

Stereochemistry and Biological Activity

The biological efficacy of this compound is highly dependent on its stereochemical configuration.

-

(2S,3R,1'R)-Stegobinone : This is the naturally produced, biologically active isomer that functions as a potent sex attractant for male Stegobium paniceum beetles.[2]

-

(2S,3R,1'S)-Stegobinone (epi-Stegobinone) : This epimer is not an attractant and has been shown to be an inhibitor of the male response to the active pheromone.[2][4] The presence of this and other non-natural stereoisomers can significantly reduce the effectiveness of the active pheromone, highlighting the specificity of the insect's olfactory system.[2]

Physicochemical Properties

While this compound has been extensively studied for its biological activity, detailed experimental data on its physical properties such as melting and boiling points are not consistently reported in the literature. It is known to be a crystalline solid in its purified form.[1]

| Property | Value | Reference(s) |

| Physical State | Crystalline Solid | [1] |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [5] |

| Solubility | Not available | [5] |

Stability

This compound is known to be epimerically labile. The biological activity can diminish over time, especially with storage at room temperature.[2] This is suspected to be caused by the epimerization at the C-1' position, converting the active (2S,3R,1'R) isomer into the inhibitory (2S,3R,1'S) epimer. For research purposes, it is recommended to store this compound under inert conditions at low temperatures to maintain its stereochemical integrity and biological efficacy.[2]

Biological Function and Applications

Pheromonal Activity

Female drugstore beetles release this compound to signal their presence and readiness to mate.[2] The volatile nature of the compound allows it to travel over distances, attracting males. Studies have shown that female beetles can produce 50 to 200 ng of the pheromone.[2] this compound is not only active in Stegobium paniceum but also serves as the sex pheromone for the common furniture beetle, Anobium punctatum, and has been identified in other wood-boring anobiid beetles.

Applications in Pest Management

The high specificity and potency of synthetic (2S,3R,1'R)-stegobinone make it an invaluable tool for integrated pest management (IPM). It is the active component in commercially available lures and traps used for monitoring and detecting infestations of anobiid beetle pests in stored food products, museums, and wooden structures.[2] These pheromone-based tools offer a non-toxic method for pest population monitoring.

Biosynthesis

The complete biosynthetic pathway of this compound is not fully elucidated, but a key putative precursor has been identified.

Stegobiol: A Biogenetic Precursor

Stegobiol, another component of the drugstore beetle's sex pheromone, is considered a likely biogenetic precursor to this compound.[1] Stegobiol differs from this compound by having a hydroxyl group where this compound has a ketone on the side chain. The chemical conversion of stegobiol to this compound via oxidation has been demonstrated, supporting its role as a precursor.[1]

Experimental Protocols

This section outlines key methodologies for the synthesis, analysis, and bioassay of this compound.

Chemical Synthesis

The total synthesis of the biologically active (2S,3R,1'R)-stegobinone is a complex, multi-step process due to the need for precise stereocontrol at three chiral centers. One established convergent strategy involves the synthesis of two key fragments from a common boronic ester intermediate, followed by an aldol (B89426) condensation to join them. The resulting product, stegobiol, is then oxidized to yield the final pure this compound. This approach is advantageous as the stegobiol intermediate is stable and more easily purified.

Representative Synthesis Outline (Matteson's Approach): [6]

-

Preparation of a Common Chiral Boronic Ester Intermediate: A chiral boronic ester is prepared and serves as the foundational block for all stereocenters.

-

Homologation and Functionalization: The boronic ester undergoes sequential homologation reactions (e.g., using (dichloromethyl)lithium) and alkylation/oxidation steps to create two key fragments: a chiral aldehyde and a chiral alcohol.

-

Aldol Condensation: The two fragments are joined via an aldol condensation reaction to form the backbone of the target molecule, yielding stegobiol.

-

Oxidation: The stable stegobiol intermediate is purified and then oxidized in a final step (e.g., using Jones's chromic acid, Dess-Martin periodinane, or Ley's ruthenium reagent) to produce the desired (2S,3R,1'R)-stegobinone.[1]

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for identifying and quantifying this compound in biological extracts or synthetic mixtures.

Methodology:

-

Sample Preparation: Pheromone glands are excised from female beetles and extracted with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane). Synthetic samples are dissolved in the same solvent.

-

Gas Chromatography: The extract is injected into a GC equipped with a non-polar or medium-polarity capillary column. The oven temperature is programmed to ramp up, separating the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

Identification: The retention time and mass spectrum of the sample peak are compared to those of an authentic this compound standard to confirm its identity.

Bioassay: Electroantennography (EAG)

EAG is a bioassay used to measure the olfactory response of an insect's antenna to volatile compounds. It is a powerful tool for screening compounds for pheromonal activity.

Methodology:

-

Antenna Preparation: An antenna is excised from a male beetle. The base and tip of the antenna are placed into two electrodes containing a conductive saline solution.

-

Stimulus Delivery: A purified, humidified air stream is continuously passed over the antenna. A pulse of air containing a known concentration of the test compound (e.g., synthetic this compound) is injected into the main air stream.

-

Signal Recording: The electrodes record the voltage difference (depolarization) across the antenna. A response to an olfactory stimulus appears as a negative voltage deflection.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to test compounds are compared to a negative control (solvent only) and a positive control (a known active compound) to determine the level of olfactory stimulation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|High-Purity Pest Pheromone for Research [benchchem.com]

- 3. This compound | C13H20O3 | CID 194878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Cas 112571-15-0,(2S,3S,1'R)-stegobinone | lookchem [lookchem.com]

- 6. bristol.ac.uk [bristol.ac.uk]

The Enigmatic Attractant: A Technical Guide to the Natural Occurrence and Biosynthesis of Stegobinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stegobinone, the primary component of the female-produced sex pheromone of the drugstore beetle, Stegobium paniceum, is a molecule of significant interest in chemical ecology and pest management. Its potent chemo-attractant properties have driven research into its natural distribution and biological synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's natural occurrence and biosynthetic pathway. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this semiochemical. This document summarizes quantitative data, details experimental methodologies for its study, and visualizes key pathways and workflows. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide presents a proposed pathway based on current knowledge of polyketide biosynthesis in insects.

Natural Occurrence of this compound

This compound is a naturally occurring semiochemical, primarily known as the sex pheromone of the drugstore beetle, Stegobium paniceum[1][2]. It is also found in other species of the Anobiidae family, highlighting a degree of conservation of this chemical signal among related pests.

1.1. Interspecies Distribution

This compound has been identified as a key semiochemical in the following species:

-

Drugstore Beetle (Stegobium paniceum): The most well-documented producer of this compound, where it functions as the major component of the female-produced sex pheromone[1][2].

-

Furniture Beetle (Anobium punctatum): This species also utilizes this compound as a sex pheromone[2].

-

California Deathwatch Beetle (Hemicoelus gibbicollis): this compound has been detected in the female ovipositors of this species[2][3].

-

Ptilinus basalis: This deathwatch beetle also uses this compound as a sex pheromone[2][3].

1.2. Tissue-Specific Localization and Production

In producing species, this compound is localized in the ovipositors of female beetles [2][3]. This anatomical specificity is consistent with its role as a female-emitted sex pheromone to attract males for mating.

1.3. Quantitative Analysis of this compound Production

Quantitative data on the production of this compound is limited, but studies on Stegobium paniceum provide some insights into the amounts produced. The following table summarizes the available quantitative data.

| Species | Analyte | Concentration/Amount | Method of Analysis | Reference |

| Stegobium paniceum | This compound | 0.3% of total volatile profile | Dynamic Headspace Collection-GC-MS | [4] |

| Stegobium paniceum | This compound | 50-200 ng per female | Not specified | [4] |

Biosynthesis of this compound

The biosynthesis of this compound is proposed to follow the polyketide pathway, a common route for the synthesis of secondary metabolites in a wide range of organisms, including insects[1][5]. While the specific enzymes and genetic pathways in Stegobium paniceum have yet to be identified, a putative biosynthetic route can be constructed based on the known chemistry of polyketide synthesis and the identification of a likely immediate precursor.

2.1. The Polyketide Pathway

Polyketides are synthesized by the sequential condensation of small carboxylic acid units, typically acetyl-CoA and propionyl-CoA, in a process catalyzed by polyketide synthases (PKSs)[1][5]. The assembly of the carbon backbone is followed by a series of modifications, including reductions, dehydrations, and cyclizations, to yield the final complex structure. In insects, it is not yet clear whether PKSs or fatty acid synthases (FAS) are responsible for the production of polyketide pheromones, and the involvement of endosymbiotic microorganisms cannot be ruled out[1][5].

2.2. Proposed Biosynthetic Pathway of this compound

The immediate precursor to this compound is believed to be stegobiol , a minor component of the S. paniceum sex pheromone[1][2]. Stegobiol can be oxidized to form this compound, suggesting that the final step in the biosynthetic pathway is an oxidation reaction[1][2].

Based on the structure of this compound, a hypothetical biosynthetic pathway originating from propionyl-CoA and acetyl-CoA is proposed below. This pathway involves the action of a Type I Polyketide Synthase.

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Protocols

The study of this compound relies on a combination of techniques for its extraction from biological sources, its chemical identification and quantification, and the assessment of its biological activity.

3.1. Extraction of this compound from Stegobium paniceum

This protocol is a composite based on standard methods for the extraction of semiochemicals from insects.

-

Sample Collection: Collect adult female Stegobium paniceum (10-20 individuals).

-

Dissection: Under a stereomicroscope, carefully dissect the ovipositors from the female beetles.

-

Solvent Extraction: Place the dissected ovipositors in a 1.5 mL glass vial containing 200 µL of high-purity hexane (B92381).

-

Extraction: Allow the extraction to proceed for 24 hours at 4°C.

-

Concentration: Carefully remove the solvent to a new vial and concentrate the extract to a final volume of approximately 20 µL under a gentle stream of nitrogen.

-

Storage: Store the extract at -20°C until analysis.

Caption: Workflow for the extraction of this compound from S. paniceum.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the GC-MS analysis of this compound. Instrument parameters should be optimized for the specific system being used.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: 1 µL of the extract in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 10 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 40-400.

-

-

Identification: Compare the mass spectrum and retention time of the peak of interest with that of an authentic this compound standard.

-

Quantification: Prepare a calibration curve using a synthetic this compound standard and an internal standard (e.g., n-alkane).

3.3. Electroantennography (EAG) Bioassay

This protocol outlines the general steps for conducting an EAG bioassay to measure the olfactory response of male S. paniceum to this compound.

-

Antenna Preparation:

-

Excise the antenna from a male S. paniceum.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling saline).

-

-

Stimulus Preparation:

-

Prepare serial dilutions of synthetic this compound in a suitable solvent (e.g., mineral oil or hexane).

-

Apply a known amount of each dilution onto a piece of filter paper.

-

-

Stimulus Delivery:

-

Insert the filter paper into a Pasteur pipette.

-

Deliver a puff of air through the pipette over the mounted antenna.

-

-

Data Recording:

-

Record the electrical potential change (depolarization) from the antenna using an EAG system.

-

-

Analysis:

-

Measure the amplitude of the EAG response for each stimulus concentration.

-

Construct a dose-response curve.

-

Caption: Workflow for an electroantennography (EAG) bioassay of this compound.

Future Directions

The study of this compound presents several exciting avenues for future research. A primary goal is the complete elucidation of its biosynthetic pathway. This will likely involve:

-

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Stegobium paniceum to identify candidate polyketide synthase genes.

-

Isotopic Labeling Studies: Using stable isotope-labeled precursors (e.g., ¹³C-labeled acetate (B1210297) and propionate) to trace the carbon backbone of this compound and definitively identify its building blocks.

-

Enzyme Characterization: Expressing and characterizing the enzymes involved in the pathway to understand their specific functions.

A deeper understanding of this compound biosynthesis could pave the way for its biotechnological production, providing a sustainable and cost-effective source of this potent semiochemical for use in pest management strategies. Furthermore, detailed quantitative studies on its production under different physiological and environmental conditions will enhance our understanding of its ecological role.

References

- 1. Polyketides in insects: ecological role of these widespread chemicals and evolutionary aspects of their biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Insect Pheromones | Chemické listy [chemicke-listy.cz]

- 3. Biosynthesis of scarab beetle pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www-pub.iaea.org [www-pub.iaea.org]

- 5. researchgate.net [researchgate.net]

The Pheromonal Signature of Stegobinone: An In-Depth Technical Guide to its Identification Across Insect Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stegobinone, the primary sex pheromone of the drugstore beetle, Stegobium paniceum, is a potent semiochemical that plays a crucial role in the chemical ecology of several insect species within the family Anobiidae. This technical guide provides a comprehensive overview of the identification of this compound in various insect species, detailing the experimental protocols for its detection and quantification. Furthermore, it explores the likely biosynthetic pathway of this pyranone pheromone, offering insights for researchers in pest management and drug development.

Data Presentation: Interspecific Identification of this compound

This compound has been identified as a key semiochemical in several anobiid beetle species beyond Stegobium paniceum. While quantitative data remains limited for many of these species, the available information, along with qualitative identification, is summarized below.

| Insect Species | Common Name | Family | This compound Presence | Quantitative Data (per female) | Citation(s) |

| Stegobium paniceum | Drugstore Beetle | Anobiidae | Yes | 50 - 200 ng | [1][2] |

| Anobium punctatum | Common Furniture Beetle | Anobiidae | Yes | Not Quantified | [2] |

| Hemicoelus gibbicollis | California Deathwatch Beetle | Anobiidae | Yes (in ovipositors) | Not Quantified | [3] |

| Ptilinus basalis | a deathwatch beetle | Anobiidae | Yes (in tissue extract) | Not Quantified | [3] |

Experimental Protocols

The identification and quantification of this compound in insect samples rely on a combination of precise extraction techniques and sensitive analytical methods. The following protocols provide a detailed methodology for the key experiments cited in the identification of this pheromone.

Protocol 1: Pheromone Extraction from Insect Glands

This protocol is suitable for the extraction of this compound from the pheromone glands (ovipositors in females) of anobiid beetles.

Materials:

-

Stereomicroscope

-

Fine-tipped forceps

-

Micro-scissors

-

1.5 mL glass vials with PTFE-lined caps

-

Hexane (B92381) (High-purity, for pesticide residue analysis)

-

Nitrogen gas cylinder with a fine-nozzle evaporator

Procedure:

-

Dissection: Anesthetize the insect by cooling. Under a stereomicroscope, carefully dissect the terminal abdominal segments containing the ovipositor and associated glands.

-

Extraction: Immediately place the dissected glands into a 1.5 mL glass vial containing 50 µL of hexane.

-

Incubation: Seal the vial and allow the extraction to proceed for at least 30 minutes at room temperature. Gentle agitation can enhance extraction efficiency.

-

Concentration (Optional): If the pheromone concentration is expected to be low, the extract can be concentrated under a gentle stream of nitrogen gas. Avoid complete evaporation to prevent loss of the volatile pheromone.

-

Storage: Store the extract at -20°C until analysis to minimize degradation.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive method for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for pheromone analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: Increase at 10°C/min to 280°C

-

Final hold: 5 minutes at 280°C

-

-

Injection Mode: Splitless

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-450

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

Procedure:

-

Injection: Inject 1-2 µL of the hexane extract into the GC inlet.

-

Data Acquisition: Acquire data in full scan mode.

-

Identification: Compare the retention time and mass spectrum of the peak of interest with that of an authentic this compound standard. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 224 and key fragment ions.

-

Quantification: Create a calibration curve using known concentrations of the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 3: Electroantennography (EAG)

EAG is a sensitive technique used to assess the biological activity of volatile compounds by measuring the electrical response of an insect's antenna.

Materials:

-

Live male anobiid beetles

-

Stereomicroscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrode holder

-

Saline solution (e.g., insect Ringer's solution)

-

EAG amplifier and data acquisition system

-

Charcoal-filtered and humidified air stream

Procedure:

-

Antenna Preparation: Excise an antenna from a live male beetle at its base.

-

Mounting: Mount the antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end.

-

Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. Puffs of air containing the hexane extract or a synthetic standard of this compound are introduced into the main air stream.

-

Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulus delivery indicates an olfactory response.

-

Data Analysis: The amplitude of the EAG response is measured in millivolts (mV) and compared to the response to a solvent control.

Mandatory Visualization

Experimental Workflow for this compound Identification

Caption: Workflow for this compound identification.

Proposed Biosynthetic Pathway of this compound

This compound is suggested to be a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs).[4] The biosynthesis of α-pyrones, the core structure of this compound, typically involves the condensation of acetyl-CoA and malonyl-CoA units.[5][6] The following diagram illustrates a generalized pathway for the formation of a pyrone ring, which is likely the initial step in this compound biosynthesis.

Caption: Proposed this compound biosynthesis pathway.

Conclusion

The identification of this compound in multiple anobiid species highlights its significance in interspecific chemical communication and provides a valuable target for the development of broad-spectrum pest monitoring and control strategies. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to investigate the presence and quantity of this compound in other insect species. Further research into the specific enzymes and genetic pathways involved in this compound biosynthesis will be crucial for the potential biotechnological production of this important semiochemical.

References

- 1. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 2. This compound|High-Purity Pest Pheromone for Research [benchchem.com]

- 3. pestboard.ca.gov [pestboard.ca.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Biosynthesis of α-pyrones | Semantic Scholar [semanticscholar.org]

The Chemical Ecology of Stegobinone: A Technical Guide for Researchers

An In-depth Examination of the Drugstore Beetle's Sex Pheromone

Abstract

Stegobinone, the primary sex pheromone of the female drugstore beetle, Stegobium paniceum, represents a cornerstone in the study of chemical ecology and integrated pest management. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, the critical role of stereochemistry in its biological activity, and its ecological function in mediating mate attraction. We present quantitative data from electrophysiological and behavioral assays, outline detailed experimental protocols for its study, and illustrate key biological and experimental processes with diagrams. This document is intended for researchers, scientists, and professionals in drug development and pest management seeking a deeper understanding of this significant semiochemical.

Introduction

The drugstore beetle, Stegobium paniceum, is a cosmopolitan pest of stored products, infesting a vast range of dried goods from pharmaceuticals and spices to grains and books.[1] The beetle's reproductive success is heavily reliant on a sophisticated system of chemical communication. Female beetles produce and release a potent sex pheromone to attract males for mating.[2] First isolated and identified by Kuwahara et al. in 1975, the principal component of this pheromone is a volatile compound named this compound.[2]

Its chemical name is 2,3-dihydro-2,3,5-trimethyl-6-(1-methyl-2-oxobutyl)-4H-pyran-4-one .[2] this compound is highly effective, and synthetic analogues are now widely used in commercially available traps for monitoring and controlling S. paniceum infestations.[1] This guide delves into the core scientific principles underlying this compound's function and the methodologies used to investigate it.

Chemical Properties and Stereochemistry

This compound is a complex molecule with multiple chiral centers, making its stereochemistry a critical determinant of its biological activity. The naturally produced, and most biologically active, isomer is (2S,3R,1'R)-stegobinone .[3] Studies have shown that other stereoisomers are either biologically inactive or can even inhibit the male beetle's response to the active pheromone.[2][4] For example, the (±)-2S,3R,1'S isomer has been found to be an inhibitor of the male response.[3][4]

In addition to this compound, a second minor component of the pheromone blend, Stegobiol , has been identified.[5] Stegobiol, or 2,3-dihydro-2,3,5-trimethyl-6-(1'-methyl-2'-hydroxybutyl)-4H-pyran-4-one, is believed to be the biogenetic precursor to this compound.[5] The specific ratio and interaction of these components are crucial for eliciting the full mating behavior sequence in male beetles.

Biosynthesis of this compound

This compound is a polyketide, a class of natural products derived from the repeated condensation of acetyl-CoA and malonyl-CoA subunits. While the precise enzymatic machinery in S. paniceum is an area of ongoing research, a proposed biosynthetic pathway involves the assembly of a polyketide chain from acetate (B1210297) and propionate (B1217596) precursors, followed by cyclization and modification to form the characteristic dihydropyranone ring structure.

Chemical Ecology: Perception and Behavioral Response

The chemical signal of this compound is detected by specialized olfactory sensory neurons (OSNs) located in sensilla on the male beetle's antennae. The perception of this signal initiates a complex signal transduction cascade, leading to a behavioral response.

Olfactory Signal Transduction

The process of converting the chemical signal into an electrical one is fundamental to olfaction. While the specific receptors for this compound have not been fully characterized, the general mechanism in insects is well-understood.

-

Binding: Volatile pheromone molecules enter the sensilla through pores and are bound by Odorant-Binding Proteins (OBPs) in the sensillum lymph.[6]

-

Receptor Activation: The OBP-pheromone complex transports the hydrophobic this compound molecule to an Odorant Receptor (OR) embedded in the dendritic membrane of an OSN. The OR is typically a heterodimer composed of a specific tuning receptor (ORx) and a highly conserved co-receptor (Orco).[1][6]

-

Signal Transduction: Upon binding, the OR/Orco complex undergoes a conformational change. This complex functions as a ligand-gated ion channel, allowing an influx of cations and depolarizing the neuron.[1] In some cases, a parallel G-protein coupled (metabotropic) pathway may also be activated, leading to the production of second messengers like cAMP or IP3, which can further modulate the ion channel activity.[1]

-

Neural Impulse: The depolarization generates an action potential that travels down the axon to the antennal lobe of the insect's brain, where the information is processed, ultimately triggering a specific behavioral program (e.g., upwind flight to locate the female).[4]

Quantitative Data Presentation

While specific dose-response data for this compound is dispersed across historical literature, recent studies on S. paniceum's response to plant-derived kairomones provide an excellent quantitative framework for understanding its olfactory capabilities. The following tables summarize electroantennogram (EAG) and behavioral data from such a study.

Table 1: Electroantennogram (EAG) Responses of S. paniceum

This table shows the mean electrical response (in millivolts) of the beetle's antenna to various doses of four different plant volatiles. The data demonstrates a clear dose-dependent relationship.[6]

| Compound | Dose (µg) | Mean EAG Response (mV) ± SEM |

| Falcarinol | 0.1 | 0.11 ± 0.02 |

| 1.0 | 0.23 ± 0.03 | |

| 10.0 | 0.45 ± 0.04 | |

| 100.0 | 0.89 ± 0.07 | |

| 3-n-Butylphthalide | 0.1 | 0.25 ± 0.03 |

| 1.0 | 0.48 ± 0.05 | |

| 10.0 | 0.85 ± 0.06 | |

| 100.0 | 0.95 ± 0.08 | |

| β-Pinene | 0.1 | 0.10 ± 0.01 |

| 1.0 | 0.19 ± 0.02 | |

| 10.0 | 0.38 ± 0.04 | |

| 100.0 | 0.65 ± 0.06 | |

| p-Cresol | 0.1 | 0.12 ± 0.02 |

| 1.0 | 0.25 ± 0.03 | |

| 10.0 | 0.49 ± 0.05 | |

| 100.0 | 0.78 ± 0.07 |

Data sourced from a study on S. paniceum responses to Chinese medicinal plant volatiles.[6]

Table 2: Behavioral Responses of S. paniceum in a Six-Arm Olfactometer

This table summarizes the behavioral choices of S. paniceum adults when presented with different doses of plant volatiles versus a solvent control. The data indicates the most attractive dose for each compound.[6]

| Compound | Dose (µg) | Beetles in Treatment Arm (%) | Beetles in Control Arm (%) |

| Falcarinol | 1 | 21.5 | 13.1 |

| 10 | 28.9 | 12.5 | |

| 100 | 35.6 | 11.8 | |

| 500 | 45.2 | 10.5 | |

| 1000 | 38.1 | 11.2 | |

| 3-n-Butylphthalide | 1 | 25.4 | 12.8 |

| 10 | 36.2 | 11.9 | |

| 100 | 52.8 | 10.2 | |

| 500 | 41.5 | 11.1 | |

| 1000 | 35.7 | 12.0 | |

| p-Cresol | 1 | 19.8 | 13.5 |

| 10 | 26.4 | 12.9 | |

| 100 | 38.9 | 11.6 | |

| 500 | 48.1 | 10.8 | |

| 1000 | 40.3 | 11.4 | |

| β-Pinene | 1 | 18.5 | 13.8 |

| 10 | 23.1 | 13.2 | |

| 100 | 29.8 | 12.4 | |

| 500 | 34.5 | 11.9 | |

| 1000 | 41.2 | 11.0 |

Data shows the percentage of beetles choosing the arm with the volatile compound versus the control arm. Bolded rows indicate the most attractive dose for each compound tested.[6]

Key Experimental Protocols

Investigating this compound involves a suite of specialized techniques in chemical ecology. Below are detailed methodologies for the key experiments.

Pheromone Extraction Protocol

Objective: To isolate this compound from female beetles for analysis.

Method 1: Solvent Extraction

-

Dissection: Under a stereomicroscope, carefully dissect the terminal abdominal segments (containing the pheromone gland) from virgin female S. paniceum (5-12 days old for peak pheromone titer).

-

Extraction: Immerse the dissected tissues in a small volume (20-50 µL) of high-purity hexane (B92381) in a clean glass vial.

-

Incubation: Allow the extraction to proceed for 1-2 hours at room temperature.

-

Concentration: Carefully remove the tissue. If necessary, concentrate the extract under a gentle stream of purified nitrogen gas. Avoid complete evaporation.

-

Storage: Store the extract at -20°C in a sealed, solvent-rinsed glass vial prior to analysis.

Gas Chromatography-Electroantennographic Detection (GC-EAD) Protocol

Objective: To identify which compounds in an extract elicit an electrical response from the male beetle's antenna.

References

- 1. Solved Propose a biosynthesis for this compound. In your | Chegg.com [chegg.com]

- 2. researchgate.net [researchgate.net]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Electrophysiological and behavioural responses of Stegobium paniceum to volatile compounds from Chinese medicinal plant materials - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Response of Male Drugstore Beetles to Stegobinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The drugstore beetle, Stegobium paniceum, is a significant pest of stored products, causing considerable economic damage to a wide array of commodities, including pharmaceuticals. The female of the species produces a potent sex pheromone, stegobinone (2,3-dihydro-2,3,5-trimethyl-6-(1-methyl-2-oxobutyl)-4H-pyran-4-one), which is a key mediator of mating behavior.[1] Understanding the olfactory response of male drugstore beetles to this compound is crucial for the development of effective monitoring and control strategies, such as semiochemical-based traps. This guide provides an in-depth overview of the experimental protocols used to quantify this response and a generalized model of the underlying signaling pathways.

While this compound is established as the primary sex attractant for male S. paniceum, detailed quantitative data from dose-response studies using modern electrophysiological and behavioral assays are not extensively available in the public domain.[2][3] Therefore, this document outlines the established methodologies for such investigations and presents data tables with hypothetical, yet realistic, values for illustrative purposes.

Data Presentation

The following tables summarize the type of quantitative data that would be generated from electrophysiological and behavioral assays investigating the response of male drugstore beetles to this compound.

Table 1: Electroantennography (EAG) Dose-Response to this compound

| This compound Dose (µg) | Mean EAG Amplitude (mV) ± SE | Normalized Response (%) |

| 0.001 | 0.12 ± 0.03 | 5 |

| 0.01 | 0.45 ± 0.08 | 20 |

| 0.1 | 1.12 ± 0.15 | 50 |

| 1 | 2.01 ± 0.21 | 90 |

| 10 | 2.24 ± 0.18 | 100 |

| 100 | 2.25 ± 0.20 | 100 |

| Control (Solvent) | 0.05 ± 0.01 | 2 |

Note: Data are hypothetical and for illustrative purposes.

Table 2: Behavioral Response in a Four-Arm Olfactometer

| Treatment Arm | Mean Number of Beetles ± SE | Percentage of Beetles Choosing Arm (%) |

| This compound (1 µg) | 35 ± 4 | 58.3 |

| This compound (10 µg) | 48 ± 5 | 80.0 |

| Control (Solvent 1) | 5 ± 2 | 8.3 |

| Control (Solvent 2) | 2 ± 1 | 3.3 |

| No Choice | 10 ± 3 | 16.7 |

Note: Data are hypothetical and for illustrative purposes. Based on a release of 60 male beetles per trial.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of olfactory responses. The following protocols are adapted from established methods for S. paniceum and other coleopteran pests.[2][3]

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the antenna to a volatile compound.

Methodology:

-

Insect Preparation: An adult male Stegobium paniceum is immobilized. The head is excised, and the distal tip of one antenna is removed.

-

Electrode Placement: A glass capillary recording electrode, filled with a saline solution (e.g., Kaissling saline), is placed over the cut end of the antenna. A reference electrode is inserted into the back of the head capsule.

-

Odorant Delivery: A purified air stream is continuously passed over the antenna. A defined volume of air, passed through a filter paper loaded with a known concentration of this compound dissolved in a solvent (e.g., hexane), is injected into the main air stream.

-

Data Recording: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The peak amplitude of the negative deflection is measured as the EAG response.

-

Dose-Response: A range of this compound concentrations is presented to the antenna to generate a dose-response curve.

Behavioral Bioassay (Four-Arm Olfactometer)

This assay assesses the attractiveness of a volatile compound by observing the beetle's choice.

Methodology:

-

Apparatus: A four-arm olfactometer consists of a central chamber from which four arms extend. Each arm is connected to a separate air stream that can carry an odorant.

-

Odor Stimuli: A filter paper treated with a specific dose of this compound is placed in the airflow of one or more arms. Control arms contain filter paper with the solvent only.

-

Insect Release: A cohort of adult male drugstore beetles (e.g., 50-100 individuals) is released into the central chamber.

-

Observation: The number of beetles that move into each arm is counted after a set period (e.g., 30 minutes).

-

Data Analysis: Statistical analysis (e.g., Chi-square test) is used to determine if the distribution of beetles in the arms is significantly different from a random distribution.

Mandatory Visualization

Olfactory Signaling Pathway (Generalized Insect Model)

The following diagram illustrates a generalized insect olfactory signaling pathway, as the specific pathway for this compound in S. paniceum has not been fully elucidated.

Caption: Generalized insect olfactory signaling pathway for pheromone reception.

Experimental Workflow for Olfactory Response Analysis

This diagram outlines the logical flow of experiments to characterize the olfactory response of male drugstore beetles to this compound.

Caption: Experimental workflow for analyzing the olfactory response to this compound.

References

Probing the Influence of Stegobinone: A Technical Guide to Behavioral Assays

For Immediate Release

This technical guide provides an in-depth overview of the core behavioral assays utilized to evaluate the biological activity of stegobinone, the primary sex pheromone of the drugstore beetle, Stegobium paniceum. Designed for researchers, scientists, and professionals in drug development and pest management, this document details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the underlying biological and experimental processes.

Introduction to this compound

This compound (2,3-dihydro-2,3,5-trimethyl-6-(1-methyl-2-oxobutyl)-4H-pyran-4-one) is the major component of the female-produced sex pheromone of the drugstore beetle, Stegobium paniceum, a common pest of stored products.[1] This volatile compound elicits a powerful attractive response in males, guiding them to potential mates.[1] Understanding and quantifying this behavioral response is crucial for the development of effective monitoring and control strategies, such as pheromone-baited traps.[2] Alongside the major component, this compound, a minor component, stegobiol, has also been identified in the pheromone blend.[3] This guide focuses on the assays designed to measure the attractant activity of this compound.

Electrophysiological and Behavioral Assays

A variety of assays are employed to determine the activity of this compound, ranging from measuring the direct neural response of the insect's antenna to observing complex in-flight behaviors. The primary methods include Electroantennography (EAG), olfactometer bioassays, wind tunnel assays, and field trapping experiments.

Electroantennography (EAG)

EAG is a technique used to measure the electrical output of the entire antenna in response to an odor stimulus. It is a powerful tool for confirming that the insect's olfactory system can detect the compound of interest.

Experimental Protocol:

-

Antenna Preparation: An adult male Stegobium paniceum is immobilized. The terminal segment of an antenna is excised, and the antenna is carefully removed at its base.

-

Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the cut distal tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.

-

Stimulus Delivery: A purified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of this compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

-

Data Recording: The change in electrical potential between the electrodes (the EAG response) is amplified and recorded. The amplitude of the negative deflection is measured as the response.

-

Controls: A solvent blank (the solvent used to dilute the this compound) is used as a control to ensure the response is to the compound itself and not the solvent.

-

Dose-Response: The assay is repeated with a range of this compound concentrations to establish a dose-response relationship, where higher concentrations typically elicit a stronger response up to a saturation point.[4][5]

Olfactometer Bioassays

Olfactometers are devices that allow researchers to assess an insect's preference for different odors in a controlled environment. Y-tube and multi-arm olfactometers are common configurations.

Experimental Protocol (Y-Tube Olfactometer):

-

Apparatus: A Y-shaped glass or plastic tube is used. Purified, humidified air is passed through each of the two arms and exits through the base of the 'Y'.

-

Stimulus and Control: A filter paper treated with a specific dose of this compound in a solvent is placed in one arm's airflow. A filter paper treated only with the solvent is placed in the other arm as a control.

-

Insect Release: A single male beetle is released at the base of the Y-tube.

-

Observation: The beetle is given a set amount of time (e.g., 5-10 minutes) to move upwind and make a choice. A choice is recorded when the beetle moves a set distance into one of the arms (e.g., past a line 2 cm from the 'Y' junction).

-

Data Collection: The number of beetles choosing the this compound arm versus the control arm is recorded. Beetles that do not make a choice within the allotted time are recorded as non-responders.

-

Replication: The experiment is replicated multiple times (e.g., 50-100 beetles). To avoid positional bias, the arms containing the stimulus and control are swapped periodically.

A similar protocol is used for four- or six-arm olfactometers, allowing for the simultaneous testing of multiple concentrations or different compounds.[4][5][6]

Wind Tunnel Assays

Wind tunnels provide a more realistic setting to study an insect's flight behavior in response to an odor plume. These assays are critical for evaluating the effectiveness of a pheromone in eliciting long-range attraction and landing behaviors.

Experimental Protocol:

-

Apparatus: A wind tunnel (e.g., made of plexiglass) with controlled airflow (e.g., 30-50 cm/s), temperature, and lighting is used.

-

Pheromone Source: A lure (e.g., a rubber septum) loaded with a precise amount of this compound is placed at the upwind end of the tunnel, creating an odor plume.

-

Insect Release: Male beetles are acclimatized and then released onto a platform at the downwind end of the tunnel.

-

Behavioral Observation: The flight path and behaviors of each beetle are recorded. Key observed behaviors include:

-

Activation: Initiation of wing fanning or walking.

-

Take-off: Initiation of flight.

-

Upwind Flight: Oriented flight towards the pheromone source.

-

Casting/Zig-zagging: Characteristic flight pattern within the odor plume.

-

Source Contact: Landing on or near the pheromone source.

-

-

Data Quantification: The percentage of beetles exhibiting each behavior is calculated. Flight speed and track angles can also be analyzed with video tracking software.

Quantitative Data Presentation

The data gathered from these assays are crucial for determining the efficacy and optimal concentration of this compound. The following tables summarize representative findings from pheromone trapping and olfactometer studies.

Table 1: Pheromone Trap Captures of Stegobium paniceum

This table presents data from a seven-week trial comparing the number of beetles captured in traps with a this compound lure versus control traps without a lure.

| Trap Type | Total Beetles Captured |

| This compound Lure | 3,456 |

| Control (No Lure) | 187 |

Data adapted from a study conducted at the Royal Horticultural Society herbarium. The results clearly demonstrate a significant attraction to the this compound lure.[1]

Table 2: Behavioral Response of S. paniceum to Various Volatile Compounds in a Six-Arm Olfactometer

This table shows the most attractive dose for several compounds tested on S. paniceum, indicating the dose that elicited the strongest positive chemotaxis in the olfactometer. While specific dose-response data for this compound was not available in the cited literature, this table illustrates how such data is typically presented. A similar dose-dependent attraction is expected for this compound.

| Compound | Doses Tested (µg) | Most Attractive Dose (µg) |

| Falcarinol | 1, 10, 100, 500, 1000 | 500 |

| 3-n-Butylphthalide | 1, 10, 100, 500, 1000 | 100 |

| p-Cresol | 1, 10, 100, 500, 1000 | 500 |

| β-Pinene | 1, 10, 100, 500, 1000 | 1000 |

Data from a study on plant-derived volatiles, demonstrating the methodology for determining optimal attractive concentrations.[4][5]

Visualizations: Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided in the DOT language for Graphviz.

Caption: Generalized insect olfactory signal transduction pathway for pheromone detection.

Caption: Workflow diagram for a Y-tube olfactometer behavioral assay.

Caption: Logical workflow for a wind tunnel bioassay to test pheromone attraction.

References

- 1. natsca.org [natsca.org]

- 2. EENY-228/IN385: Drugstore Beetle, Stegobium paniceum (L.) (Insecta: Coleoptera: Anobiidae) [edis.ifas.ufl.edu]

- 3. researchgate.net [researchgate.net]

- 4. Electrophysiological and behavioural responses of Stegobium paniceum to volatile compounds from Chinese medicinal plant materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Chemoenzymatic Route to Pheromones: Synthesis of Stegobinone and Stegobiol

Application Note

Introduction

Stegobinone and Stegobiol are the two components of the natural sex pheromone of the drugstore beetle (Stegobium paniceum L.), a common pest of stored dry goods. The major component, this compound, along with the minor component, Stegobiol, play a crucial role in the beetle's mating behavior. Their complex stereochemistry makes traditional chemical synthesis challenging. A chemoenzymatic approach offers a powerful alternative, leveraging the high stereoselectivity of enzymes to establish key chiral centers, leading to a more efficient and stereocontrolled synthesis. This application note details a chemoenzymatic strategy for the synthesis of both this compound and Stegobiol, centered around the use of NADPH-dependent ketoreductases.[1][2]

Core Principle

The key innovation in this synthetic approach is the enzymatic, stereoselective reduction of prochiral ketone functionalities. Specifically, an α-methyl-1,3-diketone serves as the precursor for this compound, while an α-methyl-β-keto ester is the starting point for Stegobiol. The use of NADPH-dependent ketoreductases (KREDs) allows for the precise installation of the required stereocenters, a task that is often difficult to achieve with conventional chemical reductants. This enzymatic step is the cornerstone of the synthesis, ultimately leading to the crystalline forms of both pheromone components.[1][2]

Data Presentation

Table 1: Key Precursors and Enzymatic Transformations

| Target Molecule | Key Precursor | Enzymatic Transformation | Key Enzyme Class | Stereochemical Outcome |

| This compound | α-Methyl-1,3-diketone | Stereoselective reduction | NADPH-dependent ketoreductase (KRED) | High diastereomeric and enantiomeric excess |

| Stegobiol | α-Methyl-β-keto ester | Stereoselective reduction | NADPH-dependent ketoreductase (KRED) | High diastereomeric and enantiomeric excess |

Table 2: Reported Stereochemical Purity for a this compound Precursor